Tert-butyl 7-(6-chloropyridazine-3-carbonyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate
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Overview
Description
Tert-butyl 7-(6-chloropyridazine-3-carbonyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate is a complex organic compound that features a spirocyclic structure with a diazaspiro core. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 7-(6-chloropyridazine-3-carbonyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate typically involves multiple steps. One common route starts with the preparation of the diazaspiro core, followed by the introduction of the chloropyridazine moiety. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired transformations occur efficiently.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 7-(6-chloropyridazine-3-carbonyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 7-(6-chloropyridazine-3-carbonyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies to understand its interactions with biological targets.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of tert-butyl 7-(6-chloropyridazine-3-carbonyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in disease pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate
- Tert-butyl 8-(6-chloropyridazine-3-carbonyl)-2,8-diazaspiro[3.5]nonane-2-carboxylate
Uniqueness
Tert-butyl 7-(6-chloropyridazine-3-carbonyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate is unique due to its specific spirocyclic structure and the presence of the chloropyridazine moiety. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
tert-butyl 7-(6-chloropyridazine-3-carbonyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN4O3/c1-16(2,3)25-15(24)22-10-17(11-22)6-8-21(9-7-17)14(23)12-4-5-13(18)20-19-12/h4-5H,6-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YESWQSYKANNACJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCN(CC2)C(=O)C3=NN=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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